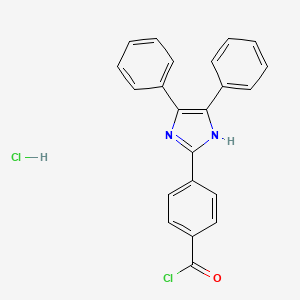
5,9-Octadecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Octadecadienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2 It is characterized by the presence of two double bonds located at the 5th and 9th carbon atoms in the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Octadecadienoic acid can be achieved through the partial reduction of linoleic acid. Linoleic acid, which is a common polyunsaturated fatty acid, undergoes selective hydrogenation to introduce the desired double bonds at specific positions. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to achieve the desired selectivity .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. One such method includes the use of recombinant Escherichia coli cells expressing specific enzymes, such as diol synthase from Aspergillus nidulans. These recombinant cells can convert linoleic acid to this compound under optimized conditions, including pH 7.5, 35°C, and the presence of dimethyl sulfoxide .
Chemical Reactions Analysis
Types of Reactions: 5,9-Octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Selective reduction can be used to modify the double bonds.
Substitution: Functional groups can be introduced at specific positions through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Catalysts such as palladium or platinum are used under hydrogen gas.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated fatty acids or partially reduced intermediates.
Substitution: Halogenated or functionalized fatty acids.
Scientific Research Applications
5,9-Octadecadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and polymers.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Mechanism of Action
The mechanism of action of 5,9-Octadecadienoic acid involves its interaction with cellular membranes and signaling pathways. It has been shown to induce apoptosis in cancer cells through the mitochondrial regulation pathway. This involves the dissipation of mitochondrial membrane potential, release of cytochrome c, and activation of caspase enzymes . Additionally, it can modulate the expression of various genes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with double bonds at the 6th, 9th, and 12th positions.
Uniqueness: 5,9-Octadecadienoic acid is unique due to its specific double bond positions, which confer distinct biological activities and chemical reactivity. Unlike linoleic acid, which is more common in nature, this compound has specialized applications in research and industry due to its unique structure and properties .
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadeca-5,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,13-14H,2-8,11-12,15-17H2,1H3,(H,19,20) |
InChI Key |
DFJAXEWDHVOILU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](naphthalen-1-yl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511849.png)


![4-(1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl)quinolin-6-ol](/img/structure/B12511875.png)


![1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine](/img/structure/B12511883.png)
![[3-(5-Chloro-2-fluorophenyl)-5-methyl-4-isoxazolyl][4-(trifluoromethyl)piperidino]methanone](/img/structure/B12511886.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12511889.png)
![Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12511895.png)




